II-B08

Vue d'ensemble

Description

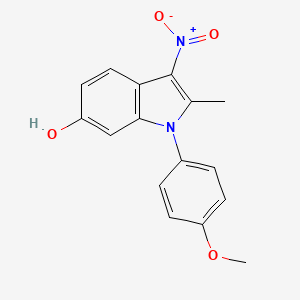

II-B08, also known as PTP Inhibitor XXXI, is a cell-permeable SHP2 inhibitor (IC50 = 5.5 µM). This compound blocks growth factor stimulated ERK1/2 activation and hematopoietic progenitor proliferation, providing supporting evidence that chemical inhibition of SHP2 may be therapeutically useful for anticancer and antileukemia treatment. X-ray crystallographic analysis of the structure of SHP2 in complex with 9 reveals molecular determinants that can be exploited for the acquisition of more potent and selective SHP2 inhibitors.

Applications De Recherche Scientifique

Inhibition de SHP2

II-B08 est un inhibiteur de SHP2 réversible et non compétitif . SHP2 est une protéine tyrosine phosphatase qui joue un rôle vital dans de nombreux processus de régulation cellulaire, tels que le contrôle du cycle cellulaire, la survie, l'apoptose, la croissance et la signalisation des neurotransmetteurs . En inhibant SHP2, this compound peut potentiellement réguler ces processus.

Recherche sur le cancer

Le composé a été largement utilisé dans la recherche sur le cancer . Il a montré un potentiel dans le traitement des cancers en ciblant la phosphatase SHP2 . L'inhibition de SHP2 peut perturber les voies de signalisation qui favorisent la croissance et la survie des cellules, ce qui pourrait potentiellement ralentir ou arrêter la croissance des cellules cancéreuses .

Conception de médicaments

This compound sert de base à la conception de nouveaux inhibiteurs par la technique du « core hopping » . Ces nouveaux inhibiteurs possèdent non seulement la même fonction que this compound en inhibant SHP2, mais ont également une liaison plus forte au récepteur .

Étude des voies de signalisation cellulaire

This compound peut être utilisé pour étudier les voies de signalisation cellulaire, en particulier celles impliquant SHP2 . En inhibant SHP2, les chercheurs peuvent observer les effets sur les voies de signalisation et obtenir des informations sur leurs fonctions .

Développement de médicaments anticancéreux

Le composé présente un fort potentiel pour le développement de médicaments nouveaux et puissants contre le cancer . Sa capacité à inhiber SHP2, une protéine impliquée dans de nombreux processus de régulation cellulaire, en fait un candidat prometteur pour le développement de médicaments anticancéreux .

Recherche biochimique

This compound peut être utilisé dans la recherche biochimique, en particulier dans les études impliquant des protéines tyrosine phosphatases comme SHP2 . Il peut aider les chercheurs à comprendre le rôle de ces enzymes dans divers processus biologiques .

Mécanisme D'action

Target of Action

II-B08 is a reversible and noncompetitive inhibitor of the Src homology-2 domain-containing phosphatase 2 (SHP2) . SHP2, encoded by the PTPN11 gene, is a ubiquitously expressed phosphatase that plays a vital role in the development and physiological regulation of tissues derived from all three germ layers . It is crucial for the propagation of positive growth signals in many cell types, including hematopoietic stem cells and myeloid progenitors .

Mode of Action

This compound interacts with SHP2 and inhibits its enzymatic activity . This inhibition blocks the downstream signaling pathways mediated by SHP2, leading to a decrease in cell viability and an increase in apoptosis . For instance, this compound has been shown to inhibit SCF-induced chemotaxis of bone marrow-derived mast cells and enhance apoptosis following growth factor withdrawal in mast cells .

Biochemical Pathways

SHP2 provides crosstalk for several intracellular pathways such as Ras-Raf-MEK-ERK, PI3K-AKT-mTOR, JAK-STAT, and PD-1/PD L-1 pathways . By inhibiting SHP2, this compound disrupts these pathways, leading to a decrease in cell proliferation, colony formation, and mammosphere growth . It also attenuates complex formation and reduces the activation of downstream pathways .

Result of Action

The inhibition of SHP2 by this compound leads to a decrease in cell viability and an increase in apoptosis . It suppresses breast cancer cell phenotypes, including cell proliferation, colony formation, and mammosphere growth . In vivo, this compound has shown a modest survival benefit in mice transplanted with a cell line transformed by KIT-D814V .

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, the efficacy of this compound can be enhanced when used in combination with other inhibitors. In one study, the combination of this compound with a PI3K inhibitor was significantly more effective than either treatment alone . .

Propriétés

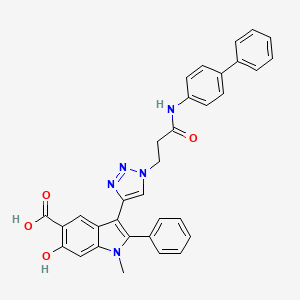

IUPAC Name |

6-hydroxy-1-methyl-3-[1-[3-oxo-3-(4-phenylanilino)propyl]triazol-4-yl]-2-phenylindole-5-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C33H27N5O4/c1-37-28-19-29(39)26(33(41)42)18-25(28)31(32(37)23-10-6-3-7-11-23)27-20-38(36-35-27)17-16-30(40)34-24-14-12-22(13-15-24)21-8-4-2-5-9-21/h2-15,18-20,39H,16-17H2,1H3,(H,34,40)(H,41,42) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RATFAFAWIWHLMR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C2=CC(=C(C=C2C(=C1C3=CC=CC=C3)C4=CN(N=N4)CCC(=O)NC5=CC=C(C=C5)C6=CC=CC=C6)C(=O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C33H27N5O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

557.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

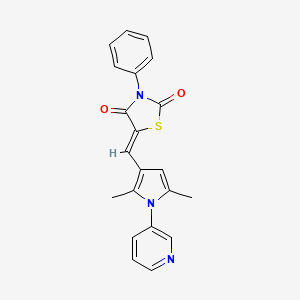

Feasible Synthetic Routes

Q & A

A: II-B08 is a potent and selective inhibitor of SHP2. [] It binds to both the active site and nearby subpockets of SHP2, leading to enhanced affinity and selectivity. [] This binding disrupts the interaction between SHP2 and its downstream effectors, ultimately inhibiting the activation of signaling pathways involved in cell proliferation and survival. [, , , , ]

ANone: Research suggests that this compound could be effective against cancers driven by aberrant SHP2 activity. Studies have shown promising results in preclinical models of:

- Acute myeloid leukemia (AML): this compound inhibited the growth of AML cells harboring FLT3-ITD mutations, a common genetic alteration in AML. [] It also showed synergistic effects when combined with a PI3K inhibitor in a mouse model of AML. []

- Systemic mastocytosis (SM): this compound reduced disease burden in a mouse model of aggressive SM driven by oncogenic KIT mutations. [] It also enhanced the efficacy of Dasatinib, a multi-kinase inhibitor, in blocking cell growth pathways. []

- Neuroblastoma: While NRAS mutations conferred resistance to this compound as a single agent, combining this compound with other RAS pathway inhibitors (trametinib, vemurafenib, ulixertinib) reversed resistance and synergistically inhibited neuroblastoma growth in vitro and in vivo. [, ]

- Glioblastoma (GBM): this compound reduced tumor burden in mouse models of GBM by promoting tyrosine phosphorylation of Ras and attenuating downstream proliferative MAPK/ERK signaling. []

A: The specific structural features of this compound allow it to interact with SHP2 and exert its inhibitory effects. X-ray crystallography studies have provided insights into the binding interactions between this compound and SHP2, highlighting the importance of specific moieties for its activity. [] This information can be leveraged to develop even more potent and selective SHP2 inhibitors.

ANone: While promising, preclinical studies have also revealed some limitations of this compound:

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-N-(4-chlorophenyl)sulfonyl-1-N-[(2S)-3-methyl-1-oxo-1-[[(2S)-1-(1,1,1-trifluoro-4-methyl-2-oxopentan-3-yl)pyrrolidine-2-carbonyl]amino]butan-2-yl]benzene-1,4-dicarboxamide](/img/no-structure.png)

![2-Methylsulfanyl-5-[2-methyl-6-(trifluoromethyl)pyridin-3-yl]-1,3,4-oxadiazole](/img/structure/B1674366.png)

![(2-{[(4-Bromo-2-Fluorobenzyl)amino]carbonyl}-5-Chlorophenoxy)acetic Acid](/img/structure/B1674370.png)